N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- "N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide" is a compound of interest in the field of medicinal chemistry due to its structural complexity and potential biological activities.
Synthesis Analysis
- The synthesis of compounds structurally similar to "N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide" involves multistep chemical processes, including condensation, cyclization, and amination reactions (Lu et al., 2021).
Molecular Structure Analysis
- The molecular structure of related compounds is often characterized using techniques like X-ray crystallography, which reveals information about crystal systems, space groups, and molecular conformation (Chen, Ye, & Hu, 2012).
Chemical Reactions and Properties
- Chemical reactions involved in the synthesis of similar compounds include etherification, oximation, Beckmann rearrangement, and cyclization (King & Martin, 1991).
Physical Properties Analysis
- The physical properties of compounds in this class can be inferred through their crystal structures and molecular conformations. For example, variations in torsion angles and conformational states provide insights into their physical characteristics (Reis et al., 2013).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, can be derived from the compound’s molecular structure and the nature of its functional groups. Studies on similar compounds have shown how different substituents and functional groups influence their chemical behavior (Kato et al., 1992).
Scientific Research Applications
Synthesis and Polymer Research
The compound's derivatives have been synthesized and investigated for their potential in creating biodegradable polyesteramides with pendant functional groups. This involves the copolymerization of e-caprolactone or DL-lactide with morpholine-2,5-dione derivatives, aiming at applications in biodegradable materials (Veld, Dijkstra, & Feijen, 1992).
Medicinal Chemistry
In medicinal chemistry, this compound is part of the synthesis route for developing novel molecules with potential anti-inflammatory and analgesic properties. Studies have explored its use in synthesizing new heterocyclic compounds that show significant inhibitory activity on COX-2 selectivity, offering insights into its application in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neurological Disease Research
Research into neurological diseases like Parkinson's disease has utilized this compound for synthesizing selective adenosine A2A receptor antagonists. These compounds have shown promise due to their pharmacokinetic properties, including good oral bioavailability, which is critical for developing effective treatments (Basu et al., 2017).
Cancer Research
In cancer research, derivatives of this compound have been synthesized for their antiproliferative activities against various cancer cell lines. This highlights its role in developing potential cancer therapies by targeting specific pathways involved in cancer cell proliferation (Lu et al., 2021).
Imaging Agents
The compound also serves as a precursor in the synthesis of PET imaging agents, such as in the study of LRRK2 enzyme activity in Parkinson's disease. The development of such imaging agents is crucial for diagnosing and understanding the progression of neurological disorders (Wang et al., 2017).
Mechanism of Action
The mechanism of action of coumarin derivatives can vary widely depending on the specific compound and its biological targets . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Safety and Hazards
The safety and hazards associated with a specific coumarin derivative would depend on its exact structure . For example, 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions in the research and development of coumarin derivatives are likely to continue focusing on their synthesis and potential biological activities . Given their wide range of biological activities, coumarin derivatives are likely to continue to be a focus of research in medicinal chemistry .
properties
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-20-14-3-2-13-8-12(11-22-15(13)9-14)10-17-16(19)18-4-6-21-7-5-18/h2-3,9,12H,4-8,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJQHAPPSBGDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CNC(=O)N3CCOCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.